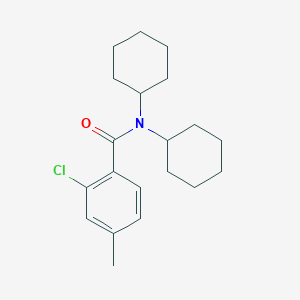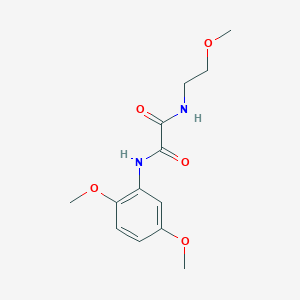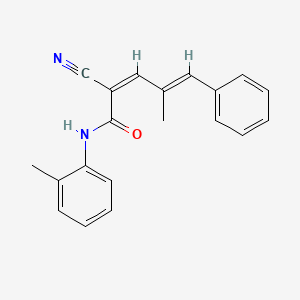
2-chloro-N,N-dicyclohexyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N,N-dicyclohexyl-4-methylbenzamide, also known as Mosquito repellent 3535, is a chemical compound that is commonly used as an insect repellent. It is a colorless to pale yellow liquid with a mild odor and is soluble in water, ethanol, and most organic solvents. The compound is widely used in the field of scientific research due to its effectiveness in repelling insects, particularly mosquitoes.
Wirkmechanismus
The mechanism of action of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is not fully understood. However, it is believed that the compound works by interfering with the olfactory system of insects. Specifically, it disrupts the ability of insects to detect carbon dioxide, which is a key component of the human breath that attracts mosquitoes and other insects.
Biochemical and Physiological Effects
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has been shown to have minimal biochemical and physiological effects in laboratory animals. Studies have shown that the compound is not toxic to mammals and has no significant effects on the central nervous system, cardiovascular system, or respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments is its effectiveness in repelling insects. This allows researchers to work with insects without the risk of being bitten or exposed to insect-borne diseases. Additionally, the compound is relatively easy to use and can be applied to surfaces or added to solutions.
However, there are also some limitations to using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments. One of the main limitations is that the compound is not effective against all types of insects. Some insects, such as cockroaches and ants, are not repelled by the compound. Additionally, the compound may not be effective in outdoor environments where insects are more abundant.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N,N-dicyclohexyl-4-methylbenzamide. One area of research is to investigate the mechanism of action of the compound in more detail. This could lead to the development of more effective insect repellents that target specific olfactory receptors in insects.
Another area of research is to explore the potential use of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in the field of agriculture. The compound has been shown to be effective in repelling insects that damage crops, such as aphids and whiteflies. This could lead to the development of more environmentally friendly insecticides that do not harm beneficial insects or contaminate the environment.
Conclusion
In conclusion, 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a versatile compound with several applications in scientific research. Its effectiveness in repelling insects makes it an ideal choice for researchers who work with insects in the laboratory. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in other fields, such as agriculture.
Synthesemethoden
The synthesis of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-dicyclohexylamine. The final step involves the reaction of the resulting amide with chloroacetyl chloride to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has several applications in scientific research. One of the most common applications is as an insect repellent in laboratory experiments. The compound is effective in repelling a wide range of insects, including mosquitoes, flies, and ticks. This makes it an ideal choice for researchers who need to work with insects in the laboratory.
Eigenschaften
IUPAC Name |
2-chloro-N,N-dicyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO/c1-15-12-13-18(19(21)14-15)20(23)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZTWHKDTJPNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)



![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)

![3-cyclohexyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978013.png)
![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)